1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone
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Overview
Description
1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxy group attached to the benzene ring and an ethanone group attached to the thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while halogenation can produce halogenated benzothiazoles .
Scientific Research Applications
1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, benzothiazole derivatives are used as additives in rubber production, corrosion inhibitors, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone varies depending on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and DNA. For example, in antimicrobial applications, the compound can inhibit the activity of essential enzymes in pathogens, leading to their death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a rubber accelerator and corrosion inhibitor.
6-Methoxybenzothiazole: Studied for its potential as an anti-inflammatory and analgesic agent
Compared to these compounds, this compound offers a unique combination of a methoxy group and an ethanone group, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacological profiles and industrial applications .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(2-methoxy-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)7-3-4-9-8(5-7)11-10(13-2)14-9/h3-5H,1-2H3 |
InChI Key |
UMPHLQGVCPCBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)OC |
Origin of Product |
United States |
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